N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
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Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C19H12Cl2N2OS2 and its molecular weight is 419.34. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Applications : Acetamide derivatives, including those related to the compound , have been investigated for their potential as anti-HIV drugs. Studies using density functional theory (DFT) have explored the local reactivity of these derivatives, suggesting that certain substitutions can enhance their potency as anti-HIV drugs (Oftadeh et al., 2013).
Anti-Parkinson's Activity : Research has been conducted on the synthesis of novel acetamide derivatives to assess their anti-Parkinson's activity. Some derivatives exhibited significant activity in animal models, highlighting their potential therapeutic value (Gomathy et al., 2012).
Anticancer Properties : Several studies have synthesized and evaluated acetamide derivatives for their antitumor activity. Some compounds have shown considerable anticancer activity against various cancer cell lines, suggesting their potential as antitumor agents (Yurttaş et al., 2015).
Anti-Inflammatory and Analgesic Effects : Acetamide derivatives have also been studied for their potential anti-inflammatory and analgesic properties. Some synthesized compounds exhibited significant effects in preclinical models, indicating their possible use in treating inflammation and pain (Kaplancıklı et al., 2012).
Antihyperglycemic Activity : Research on acetamide derivatives has extended into exploring their antihyperglycemic activity. Some derivatives have demonstrated the ability to lower blood glucose levels in diabetic models, which could be beneficial for diabetes management (Imran et al., 2009).
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS2/c20-16-9-14(18(21)26-16)15-10-25-19(22-15)23-17(24)8-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,9-10H,8H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUUZKVHISGXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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